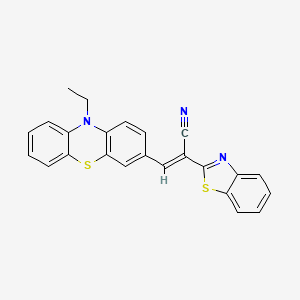

Ptz-LD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H17N3S2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(10-ethylphenothiazin-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C24H17N3S2/c1-2-27-19-8-4-6-10-22(19)28-23-14-16(11-12-20(23)27)13-17(15-25)24-26-18-7-3-5-9-21(18)29-24/h3-14H,2H2,1H3/b17-13+ |

InChI Key |

HGYGQWZWBIWCBG-GHRIWEEISA-N |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)SC5=CC=CC=C51 |

Origin of Product |

United States |

Foundational & Exploratory

Neurochemical Effects of Low-Dose Pentylenetetrazol Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical consequences of administering low doses of pentylenetetrazol (PTZ), a non-competitive GABA-A receptor antagonist. While high doses of PTZ are widely used to induce convulsive seizures in animal models of epilepsy, low-dose administration offers a valuable paradigm for studying the subtle neurochemical alterations that precede seizure activity and contribute to epileptogenesis. This document synthesizes quantitative data from multiple studies, details key experimental methodologies, and visualizes the primary signaling pathways affected by low-dose PTZ. The information presented herein is intended to serve as a resource for researchers investigating the neurobiology of epilepsy, developing novel anti-epileptic drugs, and exploring the mechanisms of neuronal hyperexcitability.

Core Mechanism of Action

Pentylenetetrazol primarily exerts its effects by acting as a non-competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor complex.[1][2] GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. By blocking this channel, PTZ reduces GABAergic inhibition, leading to a state of increased neuronal excitability.[1] This disinhibition is the foundational event that triggers a cascade of downstream neurochemical changes.

Signaling Pathway: Primary PTZ Mechanism

Caption: Primary mechanism of PTZ action on the GABA-A receptor.

Quantitative Neurochemical Alterations

The administration of low-dose PTZ induces a range of quantifiable changes in neurotransmitter levels and receptor densities across various brain regions. These alterations are summarized in the tables below.

GABAergic and Glutamatergic Systems

The primary disruption of GABAergic inhibition by PTZ leads to secondary changes in the glutamatergic system, the main excitatory neurotransmitter system in the brain. This imbalance is a critical factor in the generation of seizures.

Table 1: Effects of PTZ on GABA and Glutamate Systems

| Parameter | Brain Region | Animal Model | PTZ Dose & Regimen | Observed Effect | Citation |

| GABA Levels | Hippocampus & Cortex | Mice | 65 mg/kg (acute) | Significantly inhibited | [3] |

| GABA Levels | Brain Tissue | Zebrafish | 1 mM for 1h (acute) | Increased | [4] |

| GABA-A Receptor Density | Hippocampus & Cortex | Mice | 50 mg/kg (2 injections over 48h) | Decreased by 19% and 14% respectively | |

| Glutamate Levels | Brain Tissue | Zebrafish | 1 mM for 1h (acute) | No significant change | |

| NMDA Receptor Density | Hippocampus, Somatosensory, Piriform & Entorhinal Cortices | Rats | 40 mg/kg (repeated over 14 days) | Increased | |

| Kainate Receptor Density | Multiple Brain Regions | Rats | 40 mg/kg (repeated over 14 days) | General decrease |

Cholinergic System

The cholinergic system, which plays a crucial role in learning, memory, and arousal, is also modulated by PTZ administration.

Table 2: Effects of PTZ on the Cholinergic System

| Parameter | Brain Region | Animal Model | PTZ Dose & Regimen | Observed Effect | Citation |

| Acetylcholine Release | Hippocampus | Rats | 5-50 mg/kg (acute) | Dose-dependent increase | |

| Basal Acetylcholine | Hippocampus | Rats | Chronic PTZ (kindled) | Significantly reduced (2.39 vs 4.2 pmol/20-min sample) |

Monoaminergic Systems (Dopamine, Norepinephrine, and Serotonin)

Low-dose PTZ also impacts the levels and turnover of key monoamine neurotransmitters involved in mood, cognition, and arousal.

Table 3: Effects of PTZ on Monoaminergic Systems

| Parameter | Brain Region | Animal Model | PTZ Dose & Regimen | Observed Effect | Citation |

| Dopamine Levels | Multiple Brain Regions | Developing Rats | Repetitive timed administrations | Increased in many areas | |

| Basal Extracellular Dopamine | Prefrontal Cortex, Nucleus Accumbens, Striatum | Rats | Chronic PTZ (kindled) | Significantly increased (+76%, +36%, +49% respectively) | |

| Norepinephrine Levels | Multiple Brain Regions | Developing Rats | Repetitive timed administrations | Markedly reduced in most structures | |

| Norepinephrine Transporter | Perirhinal Cortex | Mice | Kindled | Significantly increased | |

| Serotonin (5-HT) Levels | Brain Tissue | Zebrafish | 1 mM for 1h (acute) | Significantly decreased | |

| Serotonin (5-HT) Levels | Hippocampus | Rats | 35 mg/kg for 30 days (kindled) | Significantly increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols used in the study of low-dose PTZ's neurochemical effects.

PTZ Administration and Seizure Scoring (Kindling Model)

Objective: To induce a state of heightened seizure susceptibility through repeated administration of a sub-convulsive dose of PTZ.

Materials:

-

Pentylenetetrazol (PTZ)

-

Sterile saline (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chamber

-

Timer

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare a fresh solution of PTZ in sterile saline. A common sub-convulsive dose for kindling in mice is 35 mg/kg.

-

Animal Weighing and Injection: Weigh each animal to accurately calculate the injection volume. Administer the calculated dose of PTZ via i.p. injection.

-

Observation and Scoring: Immediately place the animal in an individual observation chamber and record its behavior for 30 minutes. Score the seizure activity according to a standardized scale (e.g., a modified Racine's scale).

-

Kindling Regimen: Repeat the PTZ injections at regular intervals (e.g., every 48 hours).

-

Confirmation of Kindling: An animal is considered fully kindled when it consistently exhibits a high-grade seizure (e.g., tonic-clonic convulsion) in response to the sub-convulsive PTZ dose on three consecutive administrations.

-

Control Group: A control group should be administered an equivalent volume of sterile saline at the same injection schedule.

Experimental Workflow: PTZ Kindling

Caption: Workflow for establishing a PTZ-kindled animal model.

In Vivo Microdialysis for Neurotransmitter Quantification

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

PTZ Administration: Administer a low dose of PTZ (i.p.).

-

Post-Injection Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels in response to PTZ.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC to separate and quantify the neurotransmitters of interest.

Receptor Autoradiography

Objective: To visualize and quantify the density of specific neurotransmitter receptors in brain tissue sections.

Materials:

-

Cryostat

-

Microscope slides

-

Radiolabeled ligand specific for the receptor of interest (e.g., [³H]flunitrazepam for benzodiazepine binding sites on the GABA-A receptor)

-

Incubation buffers

-

Phosphor imaging screen or autoradiography film

-

Image analysis software

Procedure:

-

Tissue Preparation: Following PTZ and control treatments, euthanize the animals and rapidly dissect the brains. Snap-freeze the brains and store them at -80°C.

-

Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the brain using a cryostat. Mount the sections onto microscope slides.

-

Incubation: Incubate the slide-mounted tissue sections with a solution containing the radiolabeled ligand. To determine non-specific binding, incubate an adjacent set of sections in the same solution with an excess of a non-radiolabeled competitor.

-

Washing: Wash the slides in buffer to remove unbound radioligand.

-

Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiography film.

-

Imaging and Analysis: Scan the screen or develop the film to obtain an image of the receptor distribution. Use image analysis software to quantify the receptor density in specific brain regions by comparing the signal intensity between total and non-specific binding slides.

Downstream Signaling and Neurochemical Interactions

The initial GABA-A receptor antagonism by PTZ triggers a complex interplay between various neurotransmitter systems, contributing to a state of heightened neuronal network excitability.

Signaling Pathway: Neurotransmitter System Interactions

Caption: Interplay of neurotransmitter systems following low-dose PTZ.

Conclusion

Low-dose PTZ administration serves as a powerful tool for dissecting the intricate neurochemical changes that underpin neuronal hyperexcitability and epileptogenesis. The primary antagonism of GABA-A receptors initiates a cascade of events, most notably an increase in glutamatergic transmission, alongside significant alterations in cholinergic and monoaminergic systems. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers to further explore these mechanisms, identify novel therapeutic targets, and develop more effective treatments for epilepsy. The continued use of this model, in conjunction with advanced analytical techniques, will undoubtedly deepen our understanding of the neurobiology of seizures.

References

- 1. Pentylenetetrazole-Induced Seizures Are Increased after Kindling, Exhibiting Vitamin-Responsive Correlations to the Post-Seizures Behavior, Amino Acids Metabolism and Key Metabolic Regulators in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 4. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

The PTZ-Induced Kindling Phenomenon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pentylenetetrazol (PTZ)-induced kindling phenomenon, a widely utilized preclinical model for studying epileptogenesis and temporal lobe epilepsy. This document details the underlying molecular mechanisms, experimental protocols, and key pathological features of this model, presenting quantitative data in structured tables and visualizing complex pathways through diagrams.

Introduction to PTZ-Induced Kindling

Kindling is a phenomenon characterized by the progressive development of seizure activity in response to repeated, initially sub-convulsive, chemical or electrical stimuli. The administration of sub-convulsive doses of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is a well-established method for inducing chemical kindling in rodents.[1][2] This model is valued for its ability to mimic the chronic nature of epilepsy, involving long-lasting neuroplastic changes that lower the seizure threshold.[1][3] Understanding the intricate molecular cascade initiated by PTZ is crucial for the development of novel anti-epileptogenic and anti-seizure therapies.

Core Molecular Mechanisms

The development of PTZ-induced kindling involves a complex interplay of alterations in neurotransmitter systems, oxidative stress, and neuroinflammation. These interconnected pathways contribute to a state of neuronal hyperexcitability and synaptic reorganization, which are hallmarks of the epileptic brain.

Imbalance of Excitatory and Inhibitory Neurotransmission

A fundamental aspect of PTZ kindling is the disruption of the delicate balance between glutamatergic (excitatory) and GABAergic (inhibitory) neurotransmission.

-

GABAergic System Dysfunction: PTZ directly antagonizes the GABA-A receptor, suppressing inhibitory synaptic function.[1] Chronic exposure leads to a persistent reduction in GABAergic inhibition, a key factor in the kindled state. This is further exacerbated by alterations in the expression of GABA-A receptor subunits and GABA transporters. For instance, studies have shown a decrease in the δ subunit in the dentate gyrus and a 30% decrease in the GABA transporter GAT-1 in easily kindled rats.

-

Glutamatergic System Overactivation: The diminished GABAergic tone leads to a relative overactivation of the glutamatergic system. This is characterized by increased glutamate release and alterations in glutamate receptor expression and function. In fully kindled rats, the glutamate transporters GLAST, GLT-1, and EAAC1 are significantly elevated in the hippocampus within 24 hours of a seizure, suggesting a response to increased glutamate turnover.

Oxidative Stress

Repetitive seizures in the PTZ kindling model induce a state of chronic oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. This leads to cellular damage and contributes to neurodegeneration.

-

Increased Oxidative Damage: Kindled animals exhibit increased levels of lipid peroxidation products, such as malondialdehyde (MDA), and protein carbonyls in brain regions like the hippocampus and cortex.

-

Depletion of Antioxidant Defenses: The increased oxidative load is accompanied by a decrease in the levels and activities of endogenous antioxidants, including superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH).

Neuroinflammation

Neuroinflammation is increasingly recognized as a critical contributor to epileptogenesis. The seizure activity in PTZ kindling triggers an inflammatory response in the brain, mediated by glial cells (astrocytes and microglia) and the release of pro-inflammatory cytokines.

-

Glial Activation: Kindling is associated with the activation of astrocytes and microglia, which release a variety of inflammatory mediators.

-

Pro-inflammatory Cytokine Production: The levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are elevated in the hippocampus and cortex of kindled animals, contributing to neuronal hyperexcitability and blood-brain barrier dysfunction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the PTZ-induced kindling model, providing a comparative overview of the key pathological changes.

Table 1: Seizure Progression in PTZ Kindling Models

| Parameter | Animal Model | PTZ Dose & Regimen | Observation | Reference |

| Seizure Score | Male Wistar Rats | 30 mg/kg/day, IP for 28 days | Progressive increase to a mean score of ~4.5 by day 28 | |

| Seizure Latency | Male Rats | 37.5 mg/kg (9 injections over 20 days) | Decreased from 1587.0 ± 174.1 s (single seizure) to 1320.0 ± 369.2 s (kindled) | |

| Seizure Duration | Male Rats | 37.5 mg/kg (9 injections over 20 days) | Increased from 66.0 ± 10.8 s (single seizure) to 90.0 ± 20.5 s (kindled) | |

| Number of Injections to Kindle | Male Wistar Rats | 35 mg/kg, IP every other day | 8 to 16 injections to reach stage 4/5 seizures |

Table 2: Changes in Oxidative Stress Markers in the Brain of PTZ-Kindled Rodents

| Marker | Brain Region | Animal Model | Change | Reference |

| Malondialdehyde (MDA) | Hippocampus & Prefrontal Cortex | Wistar Rats | Significantly increased | |

| Reduced Glutathione (GSH) | Hippocampus & Prefrontal Cortex | Wistar Rats | Significantly decreased | |

| Superoxide Dismutase (SOD) | Cortex & Hippocampus | Male Rats | Significantly lower levels | |

| Catalase (CAT) | Cortex & Hippocampus | Male Rats | Significantly lower levels |

Table 3: Alterations in Neuroinflammatory Cytokines in the Brain of PTZ-Kindled Rats

| Cytokine | Brain Region | Change | Reference |

| Interleukin-1β (IL-1β) | Hippocampus | Increased | |

| Tumor Necrosis Factor-α (TNF-α) | Hippocampus | Increased | |

| Interleukin-6 (IL-6) | Hippocampus & Cortex | Significantly higher levels |

Table 4: Changes in GABAergic and Glutamatergic System Components in PTZ-Kindled Rats

| Component | Brain Region | Change | Reference |

| GABA-A Receptor α1 subunit | CA1, DG, CA3 | Increased expression | |

| GABA-A Receptor γ2 subunit | CA1, CA3 | Increased expression | |

| GABA-A Receptor δ subunit | Dentate Gyrus (DG) | Reduced expression | |

| GABA Transporter (GAT-1) | CA1 | Increased expression | |

| Glutamate Transporter (GLAST) | Hippocampus | Significantly elevated (24h post-seizure) | |

| Glutamate Transporter (GLT-1) | Hippocampus | Significantly elevated (24h post-seizure) | |

| Glutamate Transporter (EAAC1) | Hippocampus | Significantly elevated (24h post-seizure) | |

| Basal Acetylcholine | Hippocampus | Significantly reduced (2.39 ± 0.21 vs. 4.2 ± 0.31 pmol) |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental findings. Below are protocols for key experiments in PTZ kindling research.

PTZ-Induced Kindling in Rats

Objective: To induce a chronic epileptic state through repeated administration of a sub-convulsive dose of PTZ.

Materials:

-

Male Wistar rats (200-250g)

-

Pentylenetetrazol (PTZ) (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Animal observation cages

-

Syringes and needles (25-gauge)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

PTZ Solution Preparation: Dissolve PTZ in sterile 0.9% saline to a final concentration of 10 mg/mL.

-

Kindling Induction:

-

Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, intraperitoneally) every other day.

-

Immediately after each injection, place the rat in an individual observation cage.

-

-

Seizure Scoring: Observe the animal's behavior for 30 minutes post-injection and score the seizure severity using a modified Racine's scale:

-

Stage 0: No response

-

Stage 1: Mouth and facial movements

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling (loss of posture)

-

-

Confirmation of Kindling: Animals are considered fully kindled after exhibiting three consecutive Stage 4 or 5 seizures.

Western Blot Analysis of Hippocampal Tissue

Objective: To quantify the expression levels of specific proteins in the hippocampus of kindled and control rats.

Materials:

-

Hippocampal tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Tissue Homogenization: Homogenize dissected hippocampal tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-GABA-A receptor subunit, anti-GFAP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Oxidative Stress Markers

Objective: To assess the levels of oxidative damage and antioxidant enzymes in brain tissue.

Materials:

-

Brain tissue homogenates

-

Thiobarbituric acid (TBA) for MDA assay

-

Commercial assay kits for SOD, CAT, and GSH

Procedure:

-

Malondialdehyde (MDA) Assay (TBARS method):

-

Mix brain homogenate with a solution of TBA in an acidic medium.

-

Heat the mixture at 95°C for 60 minutes to form a pink-colored chromogen.

-

Measure the absorbance at 532 nm. The concentration of MDA is proportional to the absorbance.

-

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) Assays:

-

Utilize commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions. These kits typically involve specific enzymatic reactions that produce a measurable colored or fluorescent product.

-

ELISA for Neuroinflammatory Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines in brain tissue.

Materials:

-

Brain tissue homogenates

-

Commercial ELISA kits for specific cytokines (e.g., rat IL-1β, TNF-α)

Procedure:

-

Sample Preparation: Prepare brain tissue homogenates as per the ELISA kit manufacturer's protocol, which often involves homogenization in a specific lysis buffer followed by centrifugation.

-

ELISA Protocol:

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody for the target cytokine.

-

Incubate to allow the cytokine to bind to the antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and wash step, add a substrate that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in PTZ-induced kindling.

References

The Advent of a Convulsant: A Technical History of Pentylenetetrazole

A deep dive into the discovery, experimental validation, and mechanistic understanding of Pentylenetetrazole (PTZ) as a potent inducer of seizures.

This technical guide provides a comprehensive overview of the history and scientific development of pentylenetetrazole (PTZ), a compound that has played a pivotal role in both psychiatric treatment and epilepsy research. From its initial synthesis to its use in convulsive therapy and its enduring legacy as a tool in neuroscience, this document outlines the key milestones, experimental methodologies, and evolving understanding of PTZ's action on the central nervous system.

Discovery and Early Applications

Pentylenetetrazole, also known as Metrazol or Cardiazol, was first synthesized in 1926. Initially, it was introduced as a circulatory and respiratory stimulant.[1] Its discoverers noted that high doses of the drug could trigger seizures in animals, a side effect that would later become its primary application in a different medical context.[1] In the 1920s and 1930s, before the advent of modern amphetamines, PTZ was used to counteract the effects of anesthetics and sedatives like chloroform and barbiturates, and to treat circulatory collapse in surgical patients.[1]

The Era of Convulsive Therapy

The most significant chapter in the history of PTZ began in the 1930s with the work of Hungarian neuropsychiatrist Ladislas J. Meduna.[2][3] Meduna hypothesized a biological antagonism between epilepsy and schizophrenia, observing a lower incidence of epilepsy in schizophrenic patients and noting that some psychotic symptoms seemed to improve in schizophrenic patients who experienced spontaneous seizures. This led him to investigate the possibility of inducing seizures as a therapeutic intervention for schizophrenia.

Initially, Meduna used camphor to induce seizures, but he later switched to PTZ as it was faster-acting and more reliable. On January 23, 1934, Meduna administered the first PTZ-induced convulsive therapy to a patient with catatonic schizophrenia. The treatment showed promising results, with many patients, particularly those with catatonia, showing significant improvement. By 1936, PTZ-induced convulsive therapy was being used worldwide. However, the use of chemical convulsants like PTZ was later largely replaced by electroconvulsive therapy (ECT), introduced by Ugo Cerletti and Lucio Bini in 1938, which offered greater control and fewer complications.

Pentylenetetrazole in Modern Neuroscience: A Research Tool

Following its decline in clinical use for convulsive therapy, PTZ found a new and lasting role in experimental neuroscience as a reliable tool for inducing seizures in animal models of epilepsy. These models are crucial for studying the mechanisms of epileptogenesis and for the screening of potential anticonvulsant drugs.

Acute and Chronic Seizure Models

Two primary experimental paradigms using PTZ have been developed:

-

Acute PTZ Model: A single, high dose of PTZ is administered to induce generalized seizures, typically myoclonic or tonic-clonic seizures. This model is widely used to assess the efficacy of potential anticonvulsant drugs against generalized seizures.

-

Chronic PTZ (Kindling) Model: This model involves the repeated administration of a subconvulsive dose of PTZ. Over time, this leads to a progressive intensification of seizure activity, a phenomenon known as kindling. The kindling model is thought to mimic the process of epileptogenesis in humans and is used to study the long-term changes in the brain that lead to epilepsy.

Mechanism of Action: A GABAergic Antagonist

The primary mechanism by which PTZ induces convulsions is through its action as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex. GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA-A receptor, GABA allows chloride ions to enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

PTZ is believed to bind to a site within the picrotoxin binding site on the GABA-A receptor, which in turn blocks the chloride ion channel. This blockade prevents the inhibitory action of GABA, leading to a state of neuronal hyperexcitability and the generation of seizures.

At higher doses (exceeding 60 mg/kg), PTZ's epileptogenic effects are also associated with the activation of NMDA receptors, leading to an increased influx of sodium and calcium ions, which contributes to excitotoxicity. Furthermore, PTZ administration can promote oxidative stress, microglial activation, and the release of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental use of pentylenetetrazole.

Table 1: Pentylenetetrazole Dosages for Seizure Induction in Rodents

| Animal Model | Administration Route | Dosage Range (mg/kg) | Seizure Type | Reference |

| Mouse (Acute) | Intraperitoneal (i.p.) | 18 - 55 | Clonic, Tonic-Clonic | |

| Mouse (Kindling) | Intraperitoneal (i.p.) | Varies (subconvulsive) | Progressive | |

| Rat (Acute) | Intraperitoneal (i.p.) | 55 | Generalized Tonic-Clonic |

Table 2: Historical Timeline of Pentylenetetrazole Development

| Year | Event | Key Figure(s) | Significance |

| 1926 | Synthesis of Pentylenetetrazole | - | First creation of the compound. |

| 1934 | First use in convulsive therapy | Ladislas J. Meduna | Introduction of a new treatment for schizophrenia. |

| 1938 | Introduction of Electroconvulsive Therapy (ECT) | Ugo Cerletti & Lucio Bini | Led to the decline of PTZ in clinical use for convulsive therapy. |

| Post-1950s | Widespread use in epilepsy research | - | Established as a key tool for studying seizure mechanisms and screening anticonvulsants. |

Experimental Protocols

Protocol 1: Acute Pentylenetetrazole-Induced Seizure Model in Mice

Objective: To induce acute generalized seizures in mice for the screening of potential anticonvulsant compounds.

Materials:

-

Pentylenetetrazole (PTZ)

-

Sterile 0.9% saline solution

-

Syringes and needles (e.g., 27-gauge)

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation: Use adult male Swiss albino mice (or other appropriate strain). Weigh each mouse to determine the correct dosage. Allow the animals to acclimatize to the experimental room for at least 30 minutes before the experiment.

-

Drug Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline. A common dose to induce tonic-clonic seizures is 55 mg/kg. The concentration of the solution should be adjusted to allow for an appropriate injection volume (e.g., 10 ml/kg).

-

Administration: Administer the PTZ solution via intraperitoneal (i.p.) injection.

-

Observation: Immediately after injection, place the mouse in an individual observation chamber. Observe the animal continuously for at least 30 minutes.

-

Seizure Scoring: Record the latency to the first myoclonic jerk, the latency to the onset of generalized clonic seizures, and the latency to tonic hindlimb extension. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Compare the seizure latencies and scores between control (vehicle-treated) and experimental (drug-treated) groups. An increase in seizure latency and a decrease in seizure score indicate potential anticonvulsant activity.

Protocol 2: Pentylenetetrazole Kindling Model in Mice

Objective: To induce a state of increased seizure susceptibility (kindling) in mice for the study of epileptogenesis.

Materials:

-

Pentylenetetrazole (PTZ)

-

Sterile 0.9% saline solution

-

Syringes and needles (e.g., 27-gauge)

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation: As described in Protocol 1.

-

Drug Preparation: Prepare a fresh solution of a subconvulsive dose of PTZ in sterile 0.9% saline. The exact dose may need to be determined empirically for the specific mouse strain but is typically in the range that initially produces only mild seizures or no convulsive behavior.

-

Administration: Administer the subconvulsive dose of PTZ via i.p. injection. Injections are typically given on alternating days (e.g., every 48 hours).

-

Observation and Scoring: After each injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale.

-

Kindling Development: Continue the injections until the animals consistently exhibit a predetermined level of seizure severity (e.g., generalized clonic-tonic seizures) in response to the subconvulsive dose. This typically takes several weeks.

-

Data Analysis: Analyze the progression of seizure scores over time to characterize the development of kindling. Once kindled, these animals can be used to test the efficacy of potential antiepileptogenic drugs.

Visualizations

Caption: Mechanism of PTZ-induced neuronal hyperexcitability.

Caption: Historical development and application of Pentylenetetrazole.

References

The PTZ Kindling Model of Epilepsy: An In-depth Technical Guide

The Pentylenetetrazol (PTZ) kindling model is a widely utilized and well-characterized preclinical tool in epilepsy research. It serves as a cornerstone for investigating the underlying mechanisms of epileptogenesis, the process by which a normal brain develops epilepsy, and for the screening and development of novel anti-epileptic drugs.[1][2] This guide provides a comprehensive overview of the PTZ kindling model, detailing its core principles, experimental protocols, and the molecular underpinnings of its action.

Core Principles of the PTZ Kindling Model

The PTZ kindling model is a chemical kindling model, a phenomenon where repeated administration of a sub-convulsive stimulus, which initially elicits a mild or no seizure response, progressively leads to the generation of full-blown, generalized tonic-clonic seizures.[3][4] PTZ, the chemical agent at the heart of this model, is a gamma-aminobutyric acid (GABA)-A receptor antagonist.[1] By blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system, PTZ increases neuronal excitability.

Repetitive, intermittent administration of sub-threshold doses of PTZ induces a lasting state of heightened seizure susceptibility. This progressive intensification of the seizure response is thought to mimic the gradual process of epileptogenesis observed in human epilepsy. The model is valued for its simplicity, cost-effectiveness, and the ability to control the timing and number of seizures, making it a powerful tool for studying the transition from a healthy to an epileptic state.

Experimental Protocols

The establishment of the PTZ kindling model involves the repeated administration of PTZ to rodents, typically mice or rats, and the subsequent observation and scoring of seizure activity. Several protocols have been established, with variations in PTZ dosage, frequency of administration, and the criteria for a fully kindled state.

Standard PTZ Kindling Protocol in Rodents

A standard protocol for inducing PTZ kindling involves the intraperitoneal (i.p.) injection of a sub-convulsive dose of PTZ every other day. The behavioral response of the animal is observed and scored for a set period, usually 30 minutes, following each injection.

Table 1: Typical Experimental Parameters for PTZ Kindling

| Parameter | Mice | Rats |

| Animal Strain | C57BL/6 (more resistant), BALB/c, Swiss albino (more sensitive) | Wistar |

| Age | 8-16 weeks old | Young and middle-aged |

| PTZ Dose (sub-convulsive) | 35 mg/kg, i.p. | 30-37.5 mg/kg, i.p. |

| Injection Schedule | Every other day (e.g., Monday, Wednesday, Friday) | Every 48 hours |

| Number of Injections | 10-12 injections for kindling development | 20 consecutive injections |

| Observation Period | 30 minutes post-injection | 20-30 minutes post-injection |

Seizure Scoring

The severity of the induced seizures is quantified using a standardized scoring system, most commonly a modified version of the Racine scale. This scale provides a qualitative assessment of the behavioral manifestations of the seizure.

Table 2: Modified Racine's Scale for PTZ-Induced Seizures

| Score | Behavioral Manifestation |

| 0 | No response, normal behavior |

| 1 | Ear and facial twitching, behavioral arrest or slowing |

| 2 | Head nodding, myoclonic body jerks |

| 3 | Clonic forelimb convulsions |

| 4 | Generalized clonic convulsions with rearing and loss of posture |

| 5 | Generalized tonic-clonic seizure with wild running and/or jumping, loss of postural control |

| 6 | Death |

An animal is typically considered "fully kindled" after exhibiting a score of 4 or 5 on the Racine scale for several consecutive PTZ administrations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the PTZ kindling model.

Molecular Mechanisms and Signaling Pathways

The process of PTZ kindling involves complex and lasting neuroplastic changes in the brain, primarily affecting the balance between excitatory and inhibitory neurotransmission.

Disruption of GABAergic Inhibition

As a GABA-A receptor antagonist, PTZ's primary mechanism of action is the suppression of inhibitory neurotransmission. Chronic exposure to PTZ is believed to lead to a decrease in the sensitivity of GABA receptors, further contributing to a state of hyperexcitability.

Enhancement of Glutamatergic Excitation

The development of kindling is also associated with an enhancement of excitatory signaling mediated by glutamate receptors. Both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been implicated in the long-term potentiation-like changes that underlie kindling. The activation of NMDA receptors is considered a critical step in the collapse of GABA-A-mediated inhibition and the development of kindling.

Key Signaling Pathways

Several intracellular signaling pathways are activated during PTZ-induced kindling, contributing to the observed neuroplastic changes. These include pathways involved in synaptic plasticity, gene expression, and neuronal survival.

Studies have shown alterations in the expression of proteins such as the γ2 subunit of the GABA-A receptor and the NR2A subunit of the NMDA receptor. Furthermore, kinases like α-CaMKII and GAP-43, which are involved in synaptic plasticity, are also modulated during kindling. More recently, the extracellular regulated kinase (ERK)-death-associated protein kinase (DAPK) signaling pathway has been identified as playing a role in seizure-induced neuropathology in the context of PTZ kindling.

Conclusion

The PTZ kindling model remains an invaluable tool in the field of epilepsy research. Its ability to induce a progressive development of seizures in a controlled manner provides a unique window into the molecular and cellular changes that drive epileptogenesis. This in-depth guide has provided the core technical details necessary for the implementation and understanding of this model, from experimental protocols and data interpretation to the underlying signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of the PTZ kindling model is essential for advancing our knowledge of epilepsy and for the development of more effective therapeutic interventions.

References

The Zebrafish Model in Neuropharmacology: A Technical Guide to Pentylenetetrazole-Induced Behavioral Changes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for neuropharmacological research and high-throughput drug screening, owing to its genetic tractability, rapid development, and physiological similarity to mammals.[1] In the field of epilepsy research, the administration of the GABAA receptor antagonist pentylenetetrazole (PTZ) is a well-established method for inducing seizure-like behaviors and epileptiform discharges in both larval and adult zebrafish.[1][2] This model provides a valuable platform for elucidating the neurobiological mechanisms underlying seizures and for the discovery of novel anti-epileptic drugs (AEDs).

This technical guide provides a comprehensive overview of the behavioral changes observed in zebrafish following PTZ exposure. It details experimental protocols for seizure induction and behavioral analysis, presents quantitative data in a comparative format, and visualizes the key signaling pathways implicated in PTZ-induced neurotoxicity.

Core Behavioral Manifestations of PTZ Exposure

PTZ administration in zebrafish elicits a concentration-dependent and stereotyped sequence of behavioral alterations, ranging from increased locomotor activity to severe, clonic-tonic-like convulsions.[3][4] These behavioral endpoints are quantifiable and serve as robust readouts for assessing seizure severity and the efficacy of potential therapeutic interventions. The primary behavioral changes can be categorized into seizure-like behaviors, altered locomotor activity, and anxiety-like behaviors.

Experimental Protocols

Standardized protocols are crucial for the reproducibility of results in PTZ-based zebrafish seizure models. The following sections detail common methodologies for inducing and quantifying behavioral changes.

PTZ-Induced Seizure Assay in Adult Zebrafish

This protocol is adapted from Mussulini et al. (2013) and is widely used for detailed behavioral characterization of seizures in adult zebrafish.

Materials:

-

Adult zebrafish

-

Pentylenetetrazole (PTZ) solution (5, 7.5, 10, and 15 mM in system water)

-

Observation tank

-

Video recording equipment

-

Behavioral analysis software

Procedure:

-

Individually house adult zebrafish in the observation tank.

-

Acclimate the fish for a baseline period.

-

Introduce the desired concentration of PTZ solution into the tank.

-

Record the behavior of the fish for a defined period, typically 20 minutes.

-

Following the exposure period, transfer the fish to a tank with fresh system water for a washout period and observe recovery.

-

Score the observed behaviors according to a standardized seizure scoring scale (see Table 1). The highest score achieved in predefined time intervals is typically recorded.

Locomotor Activity Assay in Zebrafish Larvae

This high-throughput assay is commonly used for screening the effects of compounds on PTZ-induced hyperactivity in larval zebrafish.

Materials:

-

Zebrafish larvae (typically 5-7 days post-fertilization)

-

Multi-well plates (e.g., 96-well)

-

PTZ solution (various concentrations, e.g., 1-20 mM)

-

Automated tracking device (e.g., ZebraBox™)

-

Locomotor activity analysis software

Procedure:

-

Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.

-

Allow the larvae to acclimate in the dark for a specified period (e.g., 5 minutes).

-

Add the PTZ solution to the wells to achieve the final desired concentration.

-

Quantify the total locomotor activity (e.g., distance moved, velocity) over a defined time period (e.g., 30 minutes) using an automated tracking system.

Light-Dark Transition Test for Anxiety-Like Behavior

This assay assesses anxiety levels in zebrafish larvae by measuring their response to changes in illumination, a known stressor.

Materials:

-

Zebrafish larvae (5 or 7 dpf)

-

Multi-well plates

-

PTZ solution (e.g., 8 mM)

-

Automated tracking device with the capability for controlled illumination changes

Procedure:

-

Treat zebrafish larvae with the desired concentration of PTZ.

-

Place individual larvae in a multi-well plate within the tracking device.

-

Expose the larvae to alternating periods of light and darkness (e.g., 5 minutes dark, 10 minutes light).

-

Record and analyze locomotor activity and thigmotaxis (preference for the periphery of the well) during these transitions. A dramatic increase in locomotor activity upon a dark-to-light transition is indicative of an anxiety-like state.

Quantitative Data on Behavioral Changes

The following tables summarize quantitative data extracted from published studies on the effects of PTZ on zebrafish behavior.

Table 1: Seizure Scoring in Adult Zebrafish Exposed to PTZ

| Score | Behavioral Phenotype |

| 0 | Normal swimming, short swims |

| 1 | Increased swimming activity and high frequency of opercular movement |

| 2 | Erratic movements |

| 3 | Circular movements |

| 4 | Clonic seizure-like behavior |

| 5 | Fall to the bottom of the tank, tonic seizure-like behavior |

| 6 | Death |

Table 2: Effects of PTZ Concentration on Seizure Severity in Adult Zebrafish

| PTZ Concentration (mM) | Seizure Severity | Latency to Score 4 (seconds) | Mortality Rate (%) |

| 5 | Low | ~400 | 0 |

| 7.5 | Intermediate | ~200 | 0 |

| 10 | High | ~100 | 33 |

| 15 | High | <100 | 50 |

Table 3: Quantitative Changes in Locomotor Activity of Zebrafish Larvae Exposed to PTZ

| PTZ Concentration (mM) | Age (dpf) | Change in Locomotor Activity | Reference |

| 4 | 5 | Increased velocity in light conditions | |

| 8 | 5 | Increased velocity in light conditions | |

| 16 | 5 | Increased velocity in light conditions | |

| 4 | 7 | Increased velocity in light conditions | |

| 8 | 7 | Increased velocity in light conditions | |

| 16 | 7 | Sharp decrease in velocity | |

| 20 | 7 | Significant increase in total movement |

Table 4: Anxiety-Like Behavior in Zebrafish Larvae in the Light-Dark Transition Test

| PTZ Concentration (mM) | Age (dpf) | Behavioral Observation |

| 8 | 5 and 7 | Dramatically increased locomotor activity upon dark-to-light transition |

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action of PTZ is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, leading to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability. However, the downstream consequences of this initial insult involve a complex interplay of various neurotransmitter systems and intracellular signaling cascades.

Experimental Workflow for PTZ-Induced Seizure Analysis

Signaling Pathways in PTZ-Induced Neurotoxicity

PTZ-induced seizures trigger a cascade of molecular events, including the upregulation of immediate early genes like c-fos, which serves as a marker for neuronal activity. The imbalance in GABAergic inhibition leads to excessive glutamate release, contributing to excitotoxicity. Furthermore, studies have implicated the involvement of other neurotransmitter systems, including the serotonergic and dopaminergic pathways, in the modulation of seizure activity and associated behaviors.

Conclusion

The PTZ-induced seizure model in zebrafish is a robust and versatile tool for neuropharmacological research and drug discovery. The well-defined behavioral phenotypes, coupled with the potential for high-throughput screening, make it an invaluable asset for studying the mechanisms of epilepsy and identifying novel anticonvulsant compounds. This technical guide provides a foundational understanding of the experimental protocols, quantitative behavioral changes, and underlying molecular pathways associated with PTZ exposure in zebrafish. By adhering to standardized methodologies and leveraging the quantitative nature of the behavioral readouts, researchers can effectively utilize this model to advance our understanding and treatment of epilepsy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazole induced changes in zebrafish behavior, neural activity and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophysiological Effects of Pentylenetetrazol (PTZ) on Neuronal Circuits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of Pentylenetetrazol (PTZ), a widely used convulsant in experimental models of epilepsy. This document details the molecular mechanisms of PTZ action, its impact on neuronal excitability, synaptic transmission, and ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: GABAA Receptor Antagonism

The primary mechanism by which PTZ induces neuronal hyperexcitability is through its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, mediate the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[3] PTZ is thought to bind to the picrotoxin site within the GABA-A receptor channel pore, thereby blocking the channel and preventing Cl- influx.[1] This blockade of inhibitory neurotransmission disrupts the delicate balance between excitation and inhibition in neuronal circuits, leading to a state of hyperexcitability that can manifest as seizures.

Quantitative Data on PTZ's Effect on GABAA Receptor Function

The inhibitory effect of PTZ on GABA-A receptors has been quantified in various experimental preparations. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of PTZ in blocking GABA-activated currents.

| Preparation | Receptor Subunit Composition | IC50 (mM) | Reference |

| Recombinant rat receptors | α1β2γ2 | 0.62 ± 0.13 | |

| Recombinant human receptors | α1β2γ2 | Not specified, but competitive inhibition observed | |

| Recombinant rat receptors | α2β2γ2 | ~1.0 | |

| Recombinant rat receptors | α1β2 | ~2.2 |

Electrophysiological Manifestations of PTZ Action

The antagonism of GABA-A receptors by PTZ leads to a cascade of electrophysiological changes at the single-neuron and network levels, ultimately culminating in epileptiform activity.

Alterations in Neuronal Excitability and Firing Properties

PTZ application induces characteristic changes in neuronal firing patterns, including the generation of paroxysmal depolarization shifts (PDS), which are a hallmark of epileptic activity.

| Parameter | Effect of PTZ | Quantitative Data | Experimental Model | Reference |

| Mean Firing Rate | Increase | 1.04 ± 0.22 spikes/s (20 mM PTZ); 1.12 ± 0.14 spikes/s (40 mM PTZ) | Helix B2 neurons in culture | |

| Paroxysmal Depolarization Shifts (PDS) | Induction | Rate of occurrence: ~8/min | CA3 neurons in guinea pig hippocampal slices | |

| Input Resistance | Increase | Not specified | Rat hippocampal slices | |

| Frequency Habituation | Blockade | Not specified | Rat hippocampal slices |

Modulation of Synaptic Transmission

PTZ significantly impacts both excitatory and inhibitory synaptic transmission, contributing to the overall hyperexcitability of neuronal circuits.

| Parameter | Effect of PTZ | Quantitative Data | Experimental Model | Reference |

| Excitatory Postsynaptic Potential (EPSP) Rise Time | Decrease (faster kinetics) | Pre-treatment: 43.14 ± 2.58 ms; 0 min post-washout: 26.39 ± 4.11 ms; 15 min post-washout: 31.58 ± 4.06 ms | Helix B2-B2 synapses | |

| Paired-Pulse Ratio (PPR) of EPSCs | Decrease | Pre-treatment: 0.71 ± 0.02; 0 min post-washout: 0.58 ± 0.04; 15 min post-washout: 0.61 ± 0.02 | PTZ-kindled mouse hippocampal slices | |

| Post-Tetanic Potentiation (PTP) Decay Time (τ) | Decrease | Pre-treatment: 76.78 ± 8.95 s; Post-treatment: 25.50 ± 8.15 s | Helix B2-B2 synapses | |

| GABAA-mediated Recurrent Inhibition | Decrease | 19-25% weaker in PTZ-treated mice | CA1 area of mouse hippocampal slices |

Effects on Ion Channels

Beyond its primary action on GABA-A receptors, PTZ has been shown to modulate the function of various other ion channels, which can further contribute to its pro-convulsant effects.

| Ion Channel | Effect of PTZ | Quantitative Data | Experimental Model | Reference |

| Voltage-gated Na+ Channels | Block | Not specified | Aplysia neurons | |

| Voltage-gated Ca2+ Channels | Block; shifts activation to more negative voltages by 5-8 mV | Not specified | Aplysia neurons | |

| Delayed Rectifier K+ Current (IK,V) | Block; accelerates inactivation | Not specified | Aplysia neurons | |

| Ca2+-activated K+ Current (IK,Ca) | Increased amplitude | Not specified | Aplysia neurons | |

| Fast Inactivating K+ Current (IA) | Transient increase at low concentrations, depression at higher concentrations; accelerates inactivation | Not specified | Aplysia neurons | |

| Kv1.1 K+ Channel | Increased open probability at -50 mV; decreased open probability at 0 mV | Not specified | Cloned rat brain channel expressed in Xenopus oocytes | |

| Calcium Channels (impaired) | Lose specificity and transmit Na+ ions | Not specified | Helix pomatia metacerebral giant cells |

Experimental Protocols for Studying PTZ-Induced Electrophysiological Effects

A variety of in vivo and in vitro models are utilized to investigate the effects of PTZ.

In Vivo Models

-

Acute Seizure Model:

-

Animals: Male albino Swiss strain of mice or Wistar rats.

-

PTZ Administration: A single intraperitoneal (i.p.) injection of PTZ at a convulsive dose (e.g., 80-100 mg/kg).

-

Electrophysiological Recording: Electroencephalography (EEG) or local field potential (LFP) recordings are performed using implanted electrodes, often in the hippocampus (e.g., CA1 region).

-

Endpoints: Latency to and duration of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures), and analysis of epileptiform discharges in the EEG/LFP.

-

-

Kindling Model:

-

Animals: Mice (e.g., C57BL/6) or rats.

-

PTZ Administration: Repeated i.p. injections of a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg in mice) over an extended period (e.g., every other day for several weeks).

-

Behavioral Assessment: Seizure severity is scored using a standardized scale (e.g., Racine scale) after each PTZ injection.

-

Electrophysiological Analysis: After the kindling protocol is established, in vitro slice electrophysiology or in vivo recordings can be performed to assess long-term changes in neuronal excitability and synaptic plasticity.

-

In Vitro Models

-

Brain Slice Preparations:

-

Tissue Source: Typically hippocampus or cortex from rodents.

-

Procedure: Animals are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices of a specific thickness (e.g., 300-400 µm) are prepared using a vibratome.

-

PTZ Application: PTZ is bath-applied to the slices at known concentrations (e.g., 0.5-5 mM).

-

Electrophysiological Recordings: Field potential recordings (fEPSPs) or whole-cell patch-clamp recordings are used to measure synaptic responses and single-cell properties.

-

-

Cultured Neurons:

-

Cell Source: Primary neurons from specific brain regions (e.g., hippocampus) or invertebrate neurons (e.g., Helix B2 neurons).

-

Procedure: Neurons are dissociated and plated on coverslips, often forming synaptic connections in culture.

-

PTZ Application: PTZ is added to the culture medium at a desired concentration (e.g., 20-40 mM for Helix neurons).

-

Electrophysiological Recordings: Whole-cell or sharp microelectrode recordings are used to study the effects of PTZ on synaptic transmission and neuronal firing.

-

Signaling Pathways and Logical Relationships

The acute action of PTZ on the GABA-A receptor and the subsequent neuronal hyperexcitability can trigger a cascade of intracellular signaling events.

Primary Mechanism of PTZ Action

Caption: Primary mechanism of PTZ-induced hyperexcitability.

Generalized Experimental Workflow for In Vivo PTZ Studies

Caption: Generalized workflow for in vivo PTZ experiments.

Signaling Pathways Implicated in PTZ-Induced Neuronal Changes

Prolonged or repeated PTZ-induced seizures can lead to alterations in signaling pathways involved in cell survival, plasticity, and inflammation.

Caption: Signaling pathways affected by PTZ-induced seizures.

Conclusion

Pentylenetetrazol is a powerful pharmacological tool for studying the fundamental mechanisms of epilepsy and for the pre-clinical screening of potential anti-convulsant therapies. Its well-characterized action as a GABA-A receptor antagonist provides a reliable method for inducing epileptiform activity. Understanding the detailed electrophysiological consequences of PTZ application, from the molecular to the network level, is crucial for interpreting experimental results and advancing the development of novel treatments for epilepsy. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pentylenetetrazol (PTZ) as a Tool for Studying Epileptogenesis: An In-depth Technical Guide

Pentylenetetrazol (PTZ), a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, is a widely utilized convulsant agent in preclinical epilepsy research.[1][2][3][4][5] Its administration in animal models provides a robust and reproducible platform for investigating the underlying mechanisms of epileptogenesis—the process by which a normal brain develops epilepsy. This guide offers a comprehensive overview of the PTZ model, detailing experimental protocols, summarizing key quantitative data, and illustrating the associated molecular pathways for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The primary mechanism of PTZ involves its interaction with the GABA-A receptor complex. By binding to the picrotoxin site, PTZ blocks the influx of chloride ions through the receptor's channel. This action inhibits GABAergic neurotransmission, the main inhibitory system in the central nervous system, leading to a state of neuronal hyperexcitability and seizure activity. This imbalance between excitatory and inhibitory signals is a crucial factor in the initiation and propagation of seizures.

Experimental Protocols

The versatility of PTZ allows for the induction of both acute seizures and a chronic, kindled state that models epileptogenesis.

Acute PTZ Seizure Model

This model is primarily used for the rapid screening of potential anticonvulsant compounds. It involves a single, convulsive dose of PTZ.

-

Objective: To assess the efficacy of a compound in preventing or delaying the onset of acute seizures.

-

Animals: Typically mice or rats.

-

Methodology:

-

Administer the test compound or vehicle to the animal cohort. The route of administration and pretreatment time will vary depending on the compound's pharmacokinetics.

-

After the appropriate pretreatment interval, administer a convulsive dose of PTZ (e.g., 60-100 mg/kg, subcutaneously or intraperitoneally).

-

Immediately place the animal in an observation chamber.

-

Observe the animal for a set period (e.g., 30-60 minutes) and record seizure-related behaviors.

-

-

Key Endpoints:

-

Latency to the first myoclonic jerk.

-

Latency to generalized clonic seizures.

-

Latency to tonic-clonic seizures.

-

Seizure severity score (using a modified Racine scale).

-

Protection against mortality.

-

Chronic PTZ Kindling Model

Kindling is a phenomenon where repeated administration of a sub-convulsive stimulus leads to the progressive intensification of seizure activity, eventually culminating in generalized convulsions. This model is invaluable for studying the long-term neuroplastic changes that underlie epileptogenesis.

-

Objective: To model the process of epileptogenesis and to test the antiepileptogenic potential of novel therapies.

-

Animals: Typically mice or rats.

-

Methodology:

-

Administer a sub-convulsive dose of PTZ (e.g., 20-40 mg/kg, i.p.) to the animals. This is typically done every 24 or 48 hours.

-

After each injection, observe the animal for 20-30 minutes and score the seizure severity.

-

Continue the injections until the animals are "fully kindled," meaning they consistently exhibit a high-stage seizure (e.g., Stage 4 or 5 on the Racine scale) in response to the sub-convulsive dose.

-

Test compounds can be administered either before the kindling process begins (to assess prevention of epileptogenesis) or after the animals are fully kindled (to assess treatment of established epilepsy).

-

-

Key Endpoints:

-

Progression of seizure severity scores over time.

-

Number of injections required to reach a fully kindled state.

-

Duration of seizures.

-

Post-kindling analysis of biochemical, molecular, and histopathological changes.

-

Data Presentation: Quantitative Changes in Epileptogenesis

The PTZ model induces a wide array of measurable changes in the brain.

Table 1: Modified Racine Scale for PTZ-Induced Seizures

Behavioral scoring is a critical component of the PTZ model. While the original Racine scale was developed for electrical kindling, modified versions are used for PTZ-induced seizures to accurately capture the behavioral manifestations.

| Score | Behavioral Manifestation in Mice/Rats | Seizure Type |

| 0 | No abnormal behavior, normal exploration | No Seizure |

| 1 | Reduced motility, mouth and facial jerks | Partial/Focal |

| 2 | Head nodding, neck jerks, Straub's tail | Partial/Focal |

| 3 | Myoclonic jerks of the forelimbs, sitting on haunches | Generalized |

| 4 | Clonic seizures while sitting, forelimb clonus | Generalized |

| 5 | Generalized clonic seizures with loss of righting reflex (lying on belly or side) | Generalized |

| 6 | Generalized tonic-clonic seizures, wild jumping | Generalized |

| 7 | Tonic extension of hindlimbs, potentially leading to death | Generalized |

(Source: Adapted from references)

Table 2: Summary of Key Biochemical and Molecular Alterations in the PTZ Kindling Model

Epileptogenesis in the PTZ model is associated with significant changes in neurotransmission, oxidative stress, inflammation, and cellular metabolism.

| Category | Parameter | Change Observed in PTZ Model | Brain Region(s) | Reference(s) |

| Neurotransmitter Systems | GABA Level | Decreased | Hippocampus, Prefrontal Cortex | |

| GABA-A Receptor | Antagonized by PTZ | Widespread | ||

| GABA-B1 Receptor Expression | Decreased | Hippocampus | ||

| Glutamate Level | Increased | Cortex | ||

| NMDA Receptor Density | Increased | Hippocampus, Cortices | ||

| Kainate Receptor Density | Decreased | Widespread | ||

| Oxidative Stress | Malondialdehyde (MDA) | Increased | Hippocampus, Cortex | |

| Reduced Glutathione (GSH) | Decreased | Hippocampus, Cortex | ||

| Superoxide Dismutase (SOD) | Decreased Activity | Hippocampus | ||

| Catalase (CAT) | Decreased Activity | Hippocampus, Cortex | ||

| Neuroinflammation | Interleukin-1β (IL-1β) | Increased | Brain Tissue | |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Brain Tissue | ||

| Microglial Activation (Iba1) | Increased | Hippocampus | ||

| Astrogliosis (GFAP) | Increased | Hippocampus | ||

| Cellular Metabolism & Signaling | 2-oxoglutarate dehydrogenase | Decreased Activity | Cortex | |

| Lactate | Increased | Hippocampus, Cerebellum | ||

| mTOR Pathway (P-S6) | Acutely Activated | Hippocampus, Neocortex | ||

| p53 Level | Increased | Cortex |

Signaling Pathways in PTZ-Induced Epileptogenesis

The initial GABA-A receptor antagonism by PTZ triggers a cascade of downstream signaling events that contribute to the development and maintenance of the epileptic state. These include oxidative stress, neuroinflammation, and alterations in cell survival pathways.

Histopathological and Structural Changes

Chronic seizures induced by PTZ kindling lead to significant and lasting neuropathological alterations, particularly in vulnerable brain regions like the hippocampus. These changes are hallmarks of the epileptogenic process.

-

Neuronal Damage and Loss: PTZ-induced seizures cause neuronal apoptosis and damage, especially in the hippocampal CA1 and CA3 regions and the dentate gyrus. This can be visualized using techniques like Nissl staining, which reveals shrunken, darkly stained neurons, or TUNEL staining for apoptotic cells.

-

Gliosis: The kindling process is associated with the activation of glial cells. Increased immunoreactivity for GFAP (Glial Fibrillary Acidic Protein) indicates reactive astrogliosis, while increased Iba1 staining points to microglial activation, reflecting an ongoing inflammatory state in the brain.

-

Mossy Fiber Sprouting: A classic hallmark of temporal lobe epilepsy, mossy fiber sprouting, which is the aberrant axonal reorganization of dentate gyrus granule cells, is also observed in PTZ-kindled animals.

-

Gray Matter Volume Changes: Brain imaging studies in kindled rats have revealed changes in gray matter volume in the hippocampus and retrosplenial cortex, linking seizure susceptibility to structural brain modifications.

Application in Drug Development

The PTZ model is a cornerstone of anticonvulsant and antiepileptogenic drug discovery.

-

Anticonvulsant Screening: The acute model provides a high-throughput method to identify compounds that can acutely terminate or prevent seizures. It is particularly sensitive to drugs that act on the GABAergic system.

-

Antiepileptogenic Screening: The chronic kindling model allows for the evaluation of compounds that may prevent or modify the development of epilepsy, a critical unmet need in treatment. This involves testing a drug's ability to slow or halt the progression of kindling.

Advantages and Limitations

| Advantages | Limitations |

| High Reproducibility: The model provides consistent and reproducible seizure outcomes. | Lack of Spontaneous Seizures: The classic kindling model does not typically result in spontaneous recurrent seizures, a key feature of human epilepsy. |

| Procedural Simplicity: The method is technically simple, requiring only systemic injections. | Pharmacological Bias: As a GABA-A antagonist model, it is most sensitive to compounds that modulate GABAergic transmission and may not identify drugs with other mechanisms of action. |

| Cost-Effective: PTZ is less expensive compared to other chemical convulsants like kainic acid. | Relevance to Human Epilepsy: While it models generalized seizures, its direct translation to specific human epilepsy syndromes, particularly focal epilepsies, can be limited. |

| Well-Characterized: The model has been extensively studied, providing a wealth of comparative data on behavioral, biochemical, and pathological changes. | Mortality: High doses or rapid kindling can lead to significant mortality rates in animals. |

Conclusion

The pentylenetetrazol model, in both its acute and chronic kindling forms, remains an indispensable tool in epilepsy research. Its ability to reliably induce seizures and model the progressive nature of epileptogenesis allows for detailed investigation into the molecular and cellular underpinnings of the disorder. By providing a platform to study neuroinflammation, oxidative stress, and synaptic reorganization, the PTZ model continues to facilitate the discovery and preclinical validation of novel anticonvulsant and antiepileptogenic therapies. For researchers and drug developers, a thorough understanding of its protocols, endpoints, and inherent limitations is crucial for designing effective studies and accurately interpreting their outcomes.

References

Methodological & Application

Application Notes and Protocols for Pentylenetetrazole (PTZ) Solution Preparation and Stability in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylenetetrazole (PTZ) is a potent central nervous system stimulant widely utilized in preclinical research to induce acute seizures and chemical kindling, thereby creating reliable animal models of epilepsy.[1] As a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex, PTZ effectively reduces inhibitory neurotransmission, leading to neuronal hyperexcitability.[2][3] The successful and reproducible implementation of PTZ-based in vivo studies hinges on the correct preparation, handling, and administration of PTZ solutions. These application notes provide detailed protocols and critical stability information for the use of PTZ in a research setting.

Data Summary

PTZ Solubility

The solubility of PTZ in various solvents is a critical factor for the preparation of stock and working solutions for in vivo experiments.

| Solvent | Maximum Concentration | Reference |

| Water | 100 mM (13.81 mg/mL) | [4][5] |

| 0.9% Saline | 50 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 100 mM (13.81 mg/mL) | |

| Ethanol | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL |

PTZ Solution Stability and Storage

Proper storage and handling are paramount to ensure the potency and reliability of PTZ solutions.

| Form | Storage Condition | Stability | Reference |

| Crystalline Solid | -20°C, desiccated, protected from light | ≥ 4 years | |

| Aqueous Solution (e.g., in saline or PBS) | N/A | Prepare fresh on the day of use; not recommended for storage beyond one day. | |

| Stock Solution in Organic Solvent (e.g., DMSO) | Sealed, below -20°C | Can be stored for several months. |

Experimental Protocols

Protocol 1: Preparation of PTZ Working Solution for Intraperitoneal Injection in Rodents

This protocol details the preparation of a PTZ solution in sterile saline, a commonly used vehicle for in vivo studies.

Materials:

-

Pentylenetetrazole (PTZ) powder

-

Sterile 0.9% (w/v) Sodium Chloride (NaCl) solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Sterile syringe and needle for administration (e.g., 1 mL syringe with a 27-gauge needle)

Procedure:

-

Determine the required concentration and volume. A commonly used concentration for rodent studies is 2 mg/mL. The final volume will depend on the number of animals and the injection volume per animal.

-

Weigh the PTZ powder. Using an analytical balance, carefully weigh the required amount of PTZ powder. For example, to prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of PTZ.

-

Dissolve the PTZ. Transfer the weighed PTZ powder into a sterile conical tube. Add the desired volume of sterile 0.9% NaCl solution.

-

Ensure complete dissolution. Vortex the solution until the PTZ powder is completely dissolved. The solution should be clear and colorless.

-

Fresh Preparation is Crucial. It is highly recommended to prepare the PTZ solution on the day of the experiment. Aqueous solutions of PTZ are not recommended for long-term storage.

Protocol 2: Administration of PTZ for Seizure Induction in Mice

This protocol outlines the procedure for intraperitoneal (i.p.) injection of PTZ to induce seizures in mice.

Procedure:

-

Animal Acclimatization. Allow the mice to acclimatize to the experimental room for at least 30 minutes before the procedure.

-

Weigh the animal. Accurately weigh each mouse to determine the correct injection volume.

-

Calculate the injection volume. The injection dose will vary depending on the experimental design and the mouse strain. For C57BL/6 mice, a starting dose of 30-35 mg/kg is often recommended for kindling studies.

-

Example Calculation: For a 25 g mouse and a target dose of 35 mg/kg, the total dose is 0.875 mg (35 mg/kg * 0.025 kg). If the PTZ solution concentration is 2 mg/mL, the injection volume would be 0.4375 mL (0.875 mg / 2 mg/mL).

-

-

Intraperitoneal Injection. Inject the calculated volume of the PTZ solution intraperitoneally into the lower left or right quadrant of the abdomen.

-

Observation. Immediately after injection, place the mouse in an observation chamber and monitor its behavior for at least 30 minutes, scoring the seizure activity according to a standardized scale (e.g., Racine scale).

Visualizations

Signaling Pathway of PTZ Action

The primary mechanism of action for PTZ is the non-competitive antagonism of GABA-A receptors. This inhibition of GABAergic signaling leads to neuronal hyperexcitability. Additionally, PTZ-induced seizures can acutely activate the PI3K/Akt/mTOR signaling pathway.

Caption: PTZ signaling pathway.

Experimental Workflow for PTZ Solution Preparation and Administration

This diagram illustrates the sequential steps involved in preparing a PTZ solution and administering it for an in vivo seizure induction experiment.

Caption: PTZ experimental workflow.

References

- 1. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentylenetetrazole | Miscellaneous GABA | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal Pentylenetetrazol (PTZ) Administration for Seizure Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentylenetetrazol (PTZ) is a central nervous system stimulant and a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its administration in laboratory animals is a widely established and validated method for inducing acute seizures or for developing a chronic epileptic state through a process known as kindling.[2][3] This makes the PTZ model invaluable for studying the pathophysiology of generalized seizures and for the preclinical screening of potential anti-epileptic drugs.

The route of administration is a critical variable that significantly influences the pharmacokinetic and pharmacodynamic profile of PTZ, thereby affecting seizure characteristics such as latency, severity, and duration. The two most common parenteral routes for PTZ administration in rodent models are subcutaneous (SC) and intraperitoneal (IP). The choice between these routes depends on the specific aims of the study, whether it is an acute seizure model or a long-term kindling study.

This document provides a detailed comparison of SC and IP PTZ administration protocols, presenting quantitative data, detailed methodologies, and key considerations to aid researchers in selecting the most appropriate protocol for their experimental needs.

Mechanism of Action: PTZ and the GABA-A Receptor